![molecular formula C7H7N3S B11810766 Thiazolo[4,5-c]pyridin-4-ylmethanamine](/img/structure/B11810766.png)
Thiazolo[4,5-c]pyridin-4-ylmethanamine
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Overview
Description
Thiazolo[4,5-c]pyridin-4-ylmethanamine is a heterocyclic compound that combines a thiazole ring and a pyridine ring. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry. The presence of multiple reactive sites allows for a wide range of modifications, leading to the development of various analogs with potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-c]pyridin-4-ylmethanamine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the preparation of thiazole derivatives, which are then reacted with pyridine derivatives under specific conditions to form the fused thiazolo[4,5-c]pyridine scaffold . The reaction conditions often involve the use of catalysts and solvents to facilitate the annulation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-c]pyridin-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound .
Scientific Research Applications
Pharmacological Properties
Thiazolo[4,5-c]pyridin-4-ylmethanamine has been studied for its diverse pharmacological effects, including:
- Neuroprotective Effects : Research indicates that derivatives of thiazolo[4,5-c]pyridine may exhibit neuroprotective properties against conditions such as ischemia and neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) by modulating glutamate receptors and other neurochemical pathways .
- Antitumor Activity : Various studies have reported the antitumor effects of thiazolo[4,5-c]pyridine derivatives. For instance, compounds have shown significant cytotoxicity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) with IC50 values indicating potent activity .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against a range of pathogens. Studies have demonstrated efficacy against both bacterial and fungal strains, supporting its potential use in treating infections .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A notable study evaluated the antitumor activity of a novel thiazolo[4,5-c]pyridin derivative against several cancer cell lines. The results indicated that the compound induced apoptosis in HS 578T breast cancer cells at an IC50 value of 0.8 µM. This effect was linked to cell cycle arrest and modulation of apoptotic pathways, suggesting a promising avenue for cancer therapy development .
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of thiazolo[4,5-c]pyridin derivatives in models of ischemic brain injury. The compounds demonstrated significant protection against neuronal death induced by hypoxia and excitotoxicity, highlighting their potential in treating acute neurological conditions and chronic neurodegenerative diseases .
Mechanism of Action
The mechanism of action of thiazolo[4,5-c]pyridin-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Thiazolo[4,5-c]pyridin-4-ylmethanamine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds also contain a fused thiazole and pyridine ring but differ in the position of the fusion.
Pyrazolo[3,4-d]thiazoles: These compounds have a pyrazole ring fused to a thiazole ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific fusion pattern and the resulting pharmacological properties .
Biological Activity
Thiazolo[4,5-c]pyridin-4-ylmethanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound features a fused thiazole and pyridine ring structure, which contributes to its unique pharmacological properties. The compound is primarily studied for its potential as an enzyme inhibitor and receptor modulator.
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The compound has shown promise in inhibiting specific pathways associated with cancer and other diseases. For instance, it has been implicated in the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazolo[4,5-c]pyridin derivatives. Studies have indicated that modifications at specific positions on the thiazole or pyridine rings can significantly enhance inhibitory potency against target enzymes.
Key Findings from SAR Studies
Compound | Target Enzyme | IC₅₀ (nM) | Notes |
---|---|---|---|
19a | PI3Kα | 3.6 | Strong inhibitory activity; sulfonamide functionality is crucial. |
19b | PI3Kγ | 4.6 | High potency; structural modifications affect activity. |
19c | PI3Kδ | 8.0 | Demonstrates selectivity among PI3K isoforms. |
These findings emphasize that the electronic properties of substituents on the thiazolo-pyridine scaffold play a significant role in determining the compound's biological activity.
Inhibitory Activity Against c-KIT
Recent research has highlighted the potential of thiazolo[4,5-c]pyridin derivatives as c-KIT inhibitors, particularly in overcoming drug resistance in gastrointestinal stromal tumors (GIST). A notable derivative showed an IC₅₀ of 4.77 μM against the c-KIT V560G/D816V double mutant, outperforming imatinib in both enzymatic and anti-proliferative activities.
Antimicrobial Activity
Thiazolo[4,5-c]pyridin compounds have also been evaluated for their antimicrobial properties. Certain derivatives exhibited potent inhibitory effects against various bacterial strains, suggesting that these compounds could serve as a basis for developing new antimicrobial agents.
Properties
Molecular Formula |
C7H7N3S |
---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridin-4-ylmethanamine |
InChI |
InChI=1S/C7H7N3S/c8-3-5-7-6(1-2-9-5)11-4-10-7/h1-2,4H,3,8H2 |
InChI Key |
WSRWRWFNJGCGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1SC=N2)CN |
Origin of Product |
United States |
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